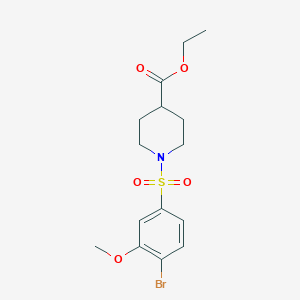

Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO5S/c1-3-22-15(18)11-6-8-17(9-7-11)23(19,20)12-4-5-13(16)14(10-12)21-2/h4-5,10-11H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOUSHMYPZRTMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl Piperidine-4-Carboxylate

The piperidine backbone is prepared via esterification of piperidine-4-carboxylic acid.

Procedure :

-

Piperidine-4-carboxylic acid (1.0 mol) is refluxed with ethanol (5.0 mol) and concentrated sulfuric acid (0.1 mol) at 80°C for 12 hours.

-

The crude product is neutralized with NaHCO₃, extracted with ethyl acetate, and distilled under reduced pressure.

Key Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | H₂SO₄ | 85–90 |

| Solvent | Ethanol | — |

| Temperature | 80°C | — |

Sulfonylation Reaction

The sulfonyl group is introduced via reaction with 4-bromo-3-methoxybenzenesulfonyl chloride.

Procedure :

-

Ethyl piperidine-4-carboxylate (1.0 mol) is dissolved in dichloromethane (DCM) and cooled to 0°C.

-

4-Bromo-3-methoxybenzenesulfonyl chloride (1.2 mol) is added dropwise, followed by triethylamine (2.5 mol) to scavenge HCl.

-

The mixture is stirred at room temperature for 4–6 hours, then washed with water and brine.

Optimization Insights :

-

Base selection : Triethylamine outperforms K₂CO₃ in suppressing side reactions (e.g., hydrolysis of sulfonyl chloride).

-

Solvent effects : DCM provides higher yields (75%) compared to THF (60%) due to better solubility of intermediates.

Reaction Conditions :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | Triethylamine | 75 |

| Solvent | Dichloromethane | — |

| Molar Ratio (Amine:Sulfonyl Chloride) | 1:1.2 | — |

Workup and Purification

Crude product is purified via recrystallization or column chromatography.

Procedure :

-

The organic layer is dried over Na₂SO₄, filtered, and concentrated.

-

Recrystallization from ethanol/water (3:1) yields white crystals.

Purity Data :

| Method | Purity (%) | Notes |

|---|---|---|

| HPLC | >98 | Single peak observed |

| ¹H NMR | — | No detectable impurities |

Comparative Analysis of Methodologies

Solvent Systems

| Solvent | Pros | Cons | Yield (%) |

|---|---|---|---|

| Dichloromethane | High solubility | Environmental concerns | 75 |

| THF | Mild conditions | Lower yield | 60 |

| Toluene | Cost-effective | Longer reaction time | 65 |

Catalytic Bases

| Base | Reaction Rate | By-Product Formation |

|---|---|---|

| Triethylamine | Fast | Low |

| K₂CO₃ | Moderate | Moderate |

| Pyridine | Slow | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Substitution: The bromine atom in the aromatic ring can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Synthesis of the Compound

The synthesis of Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfonyl chlorides. The process can be summarized as follows:

-

Starting Materials :

- Ethyl 4-piperidinecarboxylate

- 4-bromo-3-methoxybenzenesulfonyl chloride

-

Reaction Conditions :

- The reaction is conducted in a solvent such as dichloromethane or acetone, often in the presence of a base like triethylamine to facilitate the nucleophilic substitution.

- Yield : The yield can vary but is generally optimized through careful control of reaction conditions.

This compound exhibits several biological activities, making it a candidate for various therapeutic applications:

Anticancer Properties

Research indicates that derivatives of this compound have shown promising anticancer activity. For instance, studies have demonstrated that similar sulfonamide derivatives can induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may modulate dopaminergic pathways, which could lead to applications in treating mood disorders and neurodegenerative diseases .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of compounds containing sulfonamide groups. This compound has been evaluated for its efficacy against various bacterial strains, showing significant inhibitory effects.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptors or ion channels, affecting cellular signaling pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

The benzenesulfonyl moiety is a critical structural feature influencing electronic, steric, and pharmacokinetic properties. Key analogs include:

Ethyl 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidincarboxylate

- Substituent : 4-methoxy (electron-donating group).

- Synthesis : Reacts 4-methoxybenzenesulfonyl chloride with ethyl isonipecotate under similar alkaline conditions .

- Properties : The methoxy group enhances solubility and may modulate binding interactions compared to bromo substituents. Used in biological docking studies, indicating relevance in drug discovery .

Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate

- Substituent : 4-chloro (electron-withdrawing group).

- Ester Position : 3-carboxylate instead of 3.

- The chloro group increases lipophilicity and may enhance membrane permeability .

Ethyl 1-(4-Chloro-3-Nitrobenzenesulfonyl)Piperidine-4-Carboxylate

- Substituent : 4-chloro-3-nitro (strong electron-withdrawing groups).

Piperidine Ester Position Variations

The position of the ester group on the piperidine ring significantly influences molecular geometry and bioactivity:

Functional Group Additions or Modifications

Morpholino-Pyrimidine Derivatives ()

- Structure: Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate.

- Impact: The morpholino-pyrimidine group enhances polarity and solubility, improving bioavailability.

Trifluoroacetyl Derivatives ()

- Structure : Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate.

Biological Activity

Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate, a compound derived from piperidine, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 409.32 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and a bromo-methoxy phenyl moiety, which is crucial for its biological activity.

Structural Formula

Chemical Structure

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Enzyme Inhibition

The compound has also been evaluated for its potential as an acetylcholinesterase inhibitor. Piperazine derivatives are known to interact with the enzyme's active site, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive functions . this compound may exhibit similar properties due to its structural analogies.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can affect cell viability in various cancer cell lines. For example, a related study found that certain piperidine derivatives had a CC50 (50% cytotoxic concentration) ranging from 54 μM to 92 μM in Vero-76 cells . Further investigation into the specific cytotoxic effects of this compound is warranted.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications include:

- Substituent Variations : Altering the bromine or methoxy groups can significantly impact activity and selectivity against various targets.

- Ring Modifications : Changes to the piperidine ring can enhance binding affinity to biological targets or improve pharmacokinetic properties.

Table: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Increased antibacterial potency |

| Methoxy group presence | Enhanced enzyme inhibition |

| Piperidine ring alterations | Improved cytotoxicity in cancer cells |

Case Study 1: Antibacterial Activity

In a study focusing on the antibacterial properties of sulfonamide derivatives, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) lower than those of existing antibiotics against resistant strains .

Case Study 2: Neuroprotective Effects

Research exploring acetylcholinesterase inhibitors highlighted the potential neuroprotective effects of related compounds in models of neurodegeneration. These findings suggest that this compound may offer therapeutic benefits in conditions like Alzheimer's disease .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate?

Methodological Answer:

The synthesis typically involves sulfonylation of a piperidine core followed by esterification. Aryl halide chemistry (e.g., bromo-substituted benzenesulfonyl groups) requires careful control of reaction conditions to avoid undesired substitutions. Flow-chemistry approaches, such as those used in the Omura-Sharma-Swern oxidation, can enhance yield and reproducibility by optimizing parameters like temperature, residence time, and reagent stoichiometry . Purification often involves column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) and recrystallization from ethanol or acetonitrile.

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks, as decomposition may release toxic gases (e.g., carbon monoxide) .

- Storage: Store in sealed containers under inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management: Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Discrepancies in NMR, MS, or IR data often arise from impurities or stereochemical complexities. To address this:

- Multi-Technique Validation: Cross-validate using high-resolution mass spectrometry (HRMS, e.g., Q Exactive Orbitrap) and 2D NMR (e.g., HSQC, HMBC) to confirm molecular connectivity .

- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values for stereoisomers .

- Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for chiral centers .

Advanced: What methodological approaches are used to analyze the compound’s stability under varying conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to stressors (heat, light, pH extremes) and monitor degradation via HPLC-MS. For example, acidic conditions may hydrolyze the ester group, while UV light could cleave the sulfonamide bond .

- Kinetic Analysis: Use Arrhenius plots to predict shelf-life at different temperatures .

- Microscopy: Assess hygroscopicity or polymorphic transitions using differential scanning calorimetry (DSC) or dynamic vapor sorption (DVS) .

Advanced: How can researchers design experiments to assess its potential as a building block in drug synthesis?

Methodological Answer:

- Reactivity Screening: Test compatibility with common cross-coupling reactions (e.g., Suzuki-Miyaura for the bromo group) to evaluate modularity .

- Biological Assays: Incorporate the compound into fragment-based drug discovery (FBDD) libraries and screen against target enzymes (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization .

- Metabolic Stability: Use liver microsome assays to predict pharmacokinetic behavior, focusing on esterase-mediated hydrolysis .

Basic: What are the standard protocols for spectroscopic characterization of this compound?

Methodological Answer:

- NMR: Acquire ¹H and ¹³C spectra in deuterated DMSO or CDCl₃. The 4-bromo-3-methoxybenzenesulfonyl group will show distinct aromatic protons (δ 7.5–8.0 ppm) and methoxy singlet (δ ~3.8 ppm) .

- MS: Use ESI-HRMS in positive ion mode to confirm the molecular ion ([M+H]⁺) and isotopic pattern (Br signature) .

- IR: Look for sulfonyl S=O stretches (~1350 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Advanced: How to optimize reaction yields in multistep syntheses involving this compound?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to optimize variables like catalyst loading, solvent polarity, and reaction time .

- In Situ Monitoring: Use techniques like ReactIR or UPLC-MS to track intermediate formation and adjust conditions dynamically .

- Byproduct Mitigation: Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or switch to orthogonal protecting groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.